tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate is a complex organic compound that features a pyrazole ring substituted with a sulfanyl group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then reacted with 1-methyl-4-sulfanyl-1H-pyrazole under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial use. This would include optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
tert-Butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and piperidine moieties. These interactions can modulate biological pathways and result in various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 2-(1-methyl-4-sulfanyl-1H-pyrazol-3-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the pyrazole ring and the presence of both a sulfanyl group and a piperidine ring. This combination of functional groups provides distinct chemical properties and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C14H23N3O2S |
---|---|
Molecular Weight |
297.42 g/mol |
IUPAC Name |
tert-butyl 2-(1-methyl-4-sulfanylpyrazol-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H23N3O2S/c1-14(2,3)19-13(18)17-8-6-5-7-10(17)12-11(20)9-16(4)15-12/h9-10,20H,5-8H2,1-4H3 |
InChI Key |
FVASXYPPKIKZMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=NN(C=C2S)C |
Origin of Product |
United States |
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